3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- is a heterocyclic compound that belongs to the class of pyridines. It is often used as a building block in organic synthesis for the preparation of various biologically active compounds . Its unique structure and properties make it a valuable tool in drug discovery and medicinal chemistry .
Preparation Methods
The most classical method for the synthesis of 1,4-dihydropyridines, including 3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl-, is the Hantzsch reaction. This involves heating a mixture of a β-keto ester, an ammonium salt, and an aldehyde in organic solvents . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . Major products formed from these reactions include various pyridine and dihydropyridine derivatives .
Scientific Research Applications
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can block heme synthesis and prevent the induction of hepatic heme oxygenase-1 in mice . It can also act as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
Comparison with Similar Compounds
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- can be compared with other similar compounds such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Often used as a building block in organic synthesis.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Used to induce Mallory-Denk body formation in mice.
The uniqueness of 3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- lies in its specific structure and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
78524-77-3 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1,4-dimethyl-4H-pyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7-8(5-11)3-10(2)4-9(7)6-12/h3-7H,1-2H3 |
InChI Key |
SBAUMXHNOXRGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CN(C=C1C=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.